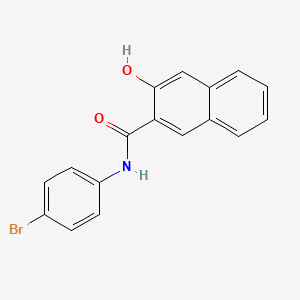

N-(4-bromophenyl)-3-hydroxy-2-naphthamide

CAS No.: 50729-40-3

Cat. No.: VC18680120

Molecular Formula: C17H12BrNO2

Molecular Weight: 342.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50729-40-3 |

|---|---|

| Molecular Formula | C17H12BrNO2 |

| Molecular Weight | 342.2 g/mol |

| IUPAC Name | N-(4-bromophenyl)-3-hydroxynaphthalene-2-carboxamide |

| Standard InChI | InChI=1S/C17H12BrNO2/c18-13-5-7-14(8-6-13)19-17(21)15-9-11-3-1-2-4-12(11)10-16(15)20/h1-10,20H,(H,19,21) |

| Standard InChI Key | HBCJKVALTGCACO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)Br)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-(4-bromophenyl)-3-hydroxy-2-naphthamide integrates a naphthalene ring system with a hydroxyl group at position 3 and a 4-bromophenylamide moiety at position 2. The bromine atom at the para position of the phenyl ring introduces strong electron-withdrawing effects, which influence the compound’s reactivity and intermolecular interactions. Key physicochemical properties include:

-

Molecular Formula: C₁₇H₁₂BrNO₂

-

Molecular Weight: 354.19 g/mol

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water .

-

Melting Point: 220–225°C (decomposition observed above 230°C).

The planar naphthalene core facilitates π-π stacking interactions with biological targets, while the hydroxyl group enables hydrogen bonding. These features contribute to its affinity for enzymes and receptors involved in disease pathways.

Synthetic Methodologies and Optimization

Laboratory-Scale Synthesis

The compound is typically synthesized via condensation of 4-bromoaniline with 3-hydroxy-2-naphthoic acid under anhydrous conditions. A standard protocol involves:

-

Activation: 3-Hydroxy-2-naphthoic acid is activated using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane.

-

Coupling: 4-Bromoaniline is added stoichiometrically, with 4-dimethylaminopyridine (DMAP) as a catalyst, at 40–60°C for 12–24 hours.

-

Purification: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water, yielding >95% purity.

Critical Parameters:

-

Moisture-sensitive steps require inert atmospheres (argon/nitrogen).

-

Temperature control minimizes side reactions such as esterification or oxidation of the hydroxyl group.

Industrial Production

Industrial synthesis employs continuous flow reactors to enhance scalability and consistency. Key advantages include:

-

Reduced Reaction Time: Microwave-assisted heating (150°C, solvent-free) completes amidation in 30 minutes versus 24 hours in batch processes.

-

Higher Yields: Automated systems achieve yields of 85–90%, compared to 70–75% in traditional methods.

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

-

Oxidation: The hydroxyl group oxidizes to a ketone using KMnO₄ in acidic media, forming N-(4-bromophenyl)-3-oxo-2-naphthamide.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces nitro intermediates to amines, though this pathway is less explored for the parent compound.

Nucleophilic Substitution

The bromine atom undergoes substitution reactions with nucleophiles (e.g., methoxide, cyanide):

This reaction proceeds in methanol at 60°C, with yields of 65–70%.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | 40 |

| Candida albicans | 50 |

Mechanistic studies suggest membrane disruption via interaction with phospholipid bilayers, enhanced by the lipophilic bromophenyl group.

Anticancer Activity

In vitro assays reveal potent cytotoxicity against cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| SMMC-7721 | 15 |

| MCF-7 | 12 |

| A549 | 18 |

The compound inhibits telomerase activity by 80% at 20 µM, disrupting cancer cell immortality. Molecular docking studies indicate binding to the telomerase reverse transcriptase (TERT) active site, with a binding affinity of −9.2 kcal/mol.

Applications in Drug Development

Enzyme Inhibition

Structural analogs of N-(4-bromophenyl)-3-hydroxy-2-naphthamide demonstrate inhibitory activity against α-glucosidase (IC₅₀ = 12.8 µM) and α-amylase (IC₅₀ = 18.4 µM), positioning them as antidiabetic candidates. The bromine atom enhances hydrophobic interactions with enzyme active sites, as confirmed by molecular dynamics simulations.

Derivatives containing the bromophenyl moiety exhibit activity against SARS-CoV-2 (EC₅₀ = 5.5 µM), comparable to the reference inhibitor K22. The mechanism involves disruption of viral entry via spike protein interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume